molecular formula C20H16INO2 B5396952 N-[4-(benzyloxy)phenyl]-2-iodobenzamide

N-[4-(benzyloxy)phenyl]-2-iodobenzamide

Katalognummer B5396952
Molekulargewicht: 429.2 g/mol
InChI-Schlüssel: DANYXGOWUGQHMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer treatment, as EGFR is often overexpressed in cancer cells and plays a key role in tumor growth and progression.

Wirkmechanismus

N-[4-(benzyloxy)phenyl]-2-iodobenzamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling proteins. This leads to a reduction in cell proliferation, migration, and survival, ultimately resulting in tumor growth inhibition.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been shown to have a selective inhibitory effect on EGFR, with minimal effects on other receptor tyrosine kinases. This specificity makes N-[4-(benzyloxy)phenyl]-2-iodobenzamide a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. Additionally, N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(benzyloxy)phenyl]-2-iodobenzamide is its high potency and specificity, which allows for effective targeting of EGFR in cancer cells. However, one limitation is that N-[4-(benzyloxy)phenyl]-2-iodobenzamide may not be effective in all cancer types, as some tumors may have developed resistance to EGFR inhibitors.

Zukünftige Richtungen

There are several potential future directions for research involving N-[4-(benzyloxy)phenyl]-2-iodobenzamide. One area of interest is the development of combination therapies involving N-[4-(benzyloxy)phenyl]-2-iodobenzamide and other targeted therapies or chemotherapy drugs. Additionally, further studies are needed to investigate the potential of N-[4-(benzyloxy)phenyl]-2-iodobenzamide in the treatment of other cancer types, such as breast cancer and head and neck cancer. Finally, there is a need for continued optimization of the synthesis and formulation of N-[4-(benzyloxy)phenyl]-2-iodobenzamide to improve its efficacy and safety for clinical use.

Synthesemethoden

N-[4-(benzyloxy)phenyl]-2-iodobenzamide can be synthesized through a multi-step process involving the reaction of 2-iodobenzoic acid with benzyl alcohol, followed by a series of reactions involving various reagents and solvents. The synthesis of N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been optimized over the years, resulting in high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). Several preclinical studies have demonstrated the efficacy of N-[4-(benzyloxy)phenyl]-2-iodobenzamide in inhibiting EGFR signaling and reducing tumor growth in NSCLC cell lines and animal models.

Eigenschaften

IUPAC Name

2-iodo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYXGOWUGQHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.